

JNJ-47117096: A Technical Guide on its Role in DNA Damage Tolerance

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Compound of Interest

Compound Name: JNJ-47117096

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Executive Summary

JNJ-47117096, also known as MELK-T1, is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This technical guide delineates the pivotal role of **JNJ-47117096** in the context of DNA damage tolerance (DDT) in cancer cells. By inhibiting MELK, **JNJ-47117096** triggers a cascade of events that ultimately decreases the capacity of cancer cells to withstand DNA damage, leading to stalled replication forks, the accumulation of DNA double-strand breaks (DSBs), and the activation of the DNA Damage Response (DDR) pathway. This culminates in cell cycle arrest and a senescent phenotype in p53-proficient cancer cells, highlighting a promising therapeutic strategy for cancers overexpressing MELK. This document provides a comprehensive overview of the mechanism of action of **JNJ-47117096**, detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.

Introduction to JNJ-47117096 and its Target, MELK

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. MELK plays a crucial role in cell cycle progression, particularly in the G2/M transition, and has been implicated in the maintenance of cancer stem-like cells. Its oncogenic functions are partly attributed to its ability to disable critical cell cycle checkpoints and enhance the tolerance of cancer cells to replication stress.

JNJ-47117096 is a selective inhibitor of MELK, demonstrating a multi-faceted mechanism of action that includes not only the inhibition of its kinase activity but also the induction of its proteasome-dependent degradation. This dual action makes it a powerful tool for investigating the cellular functions of MELK and a potential therapeutic agent.

Quantitative Data on JNJ-47117096 Activity

The following tables summarize the quantitative data available for **JNJ-47117096**, providing a clear comparison of its inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity of **JNJ-47117096**

Target Kinase	IC50 (nM)
MELK	23 ^[1]
Flt3	18 ^[1]
CAMKIIδ	810 ^[1]
Mnk2	760 ^[1]
CAMKIIγ	1000 ^[1]
MLCK	1000 ^[1]

Table 2: Cellular Activity of **JNJ-47117096**

Cell Line	Assay	Concentration	Effect
Flt3-driven Ba/F3	Proliferation (in the absence of IL-3)	1.5 μM (IC50)	Suppression of proliferation. ^[1]
MCF-7	Cell Cycle Progression	10 μM	Delay in S-phase progression. ^[1]
MCF-7	Phenotypic Change	3, 10 μM	Induction of growth arrest and a senescent phenotype. ^[1]

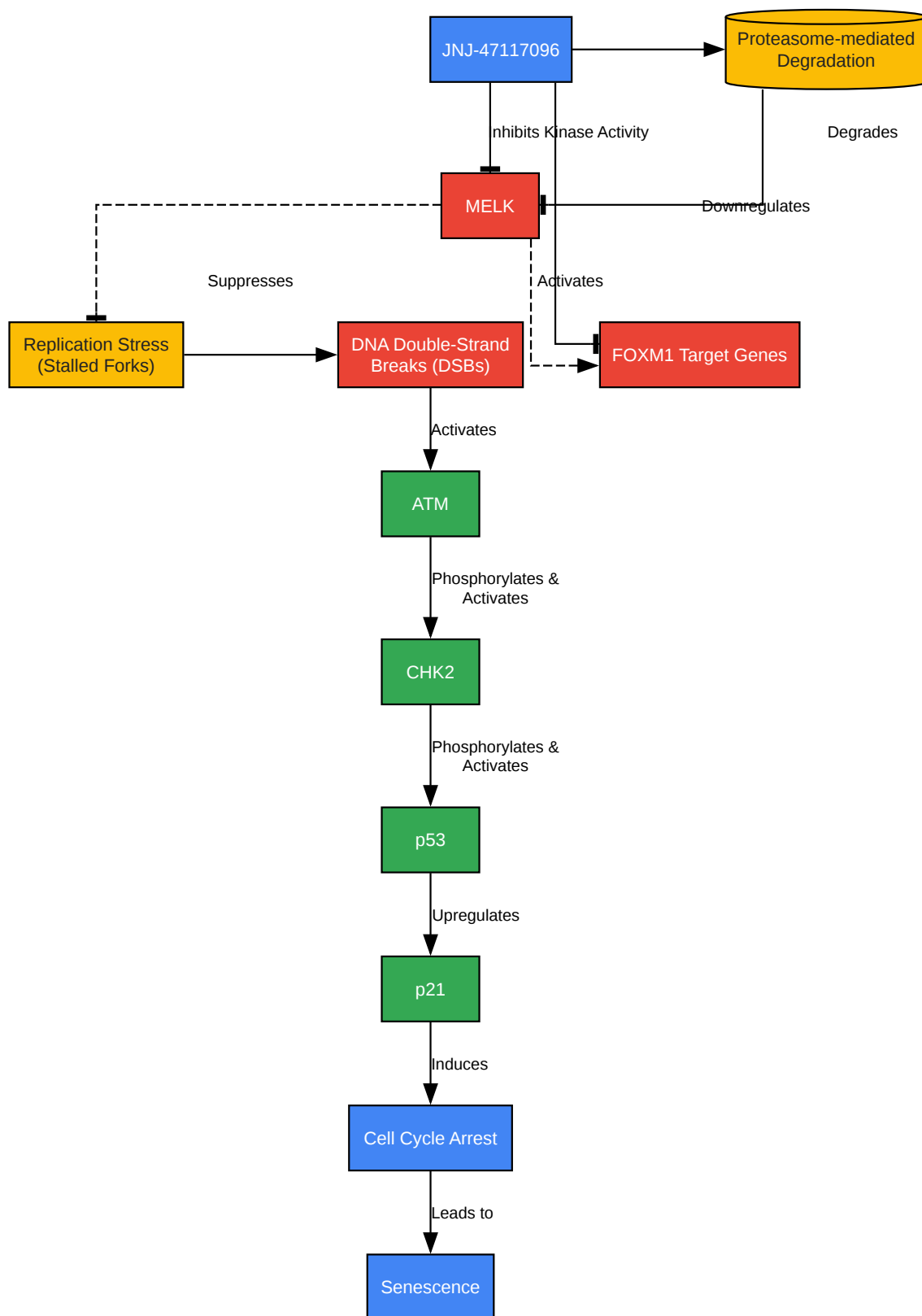
Mechanism of Action: Decreasing DNA Damage Tolerance

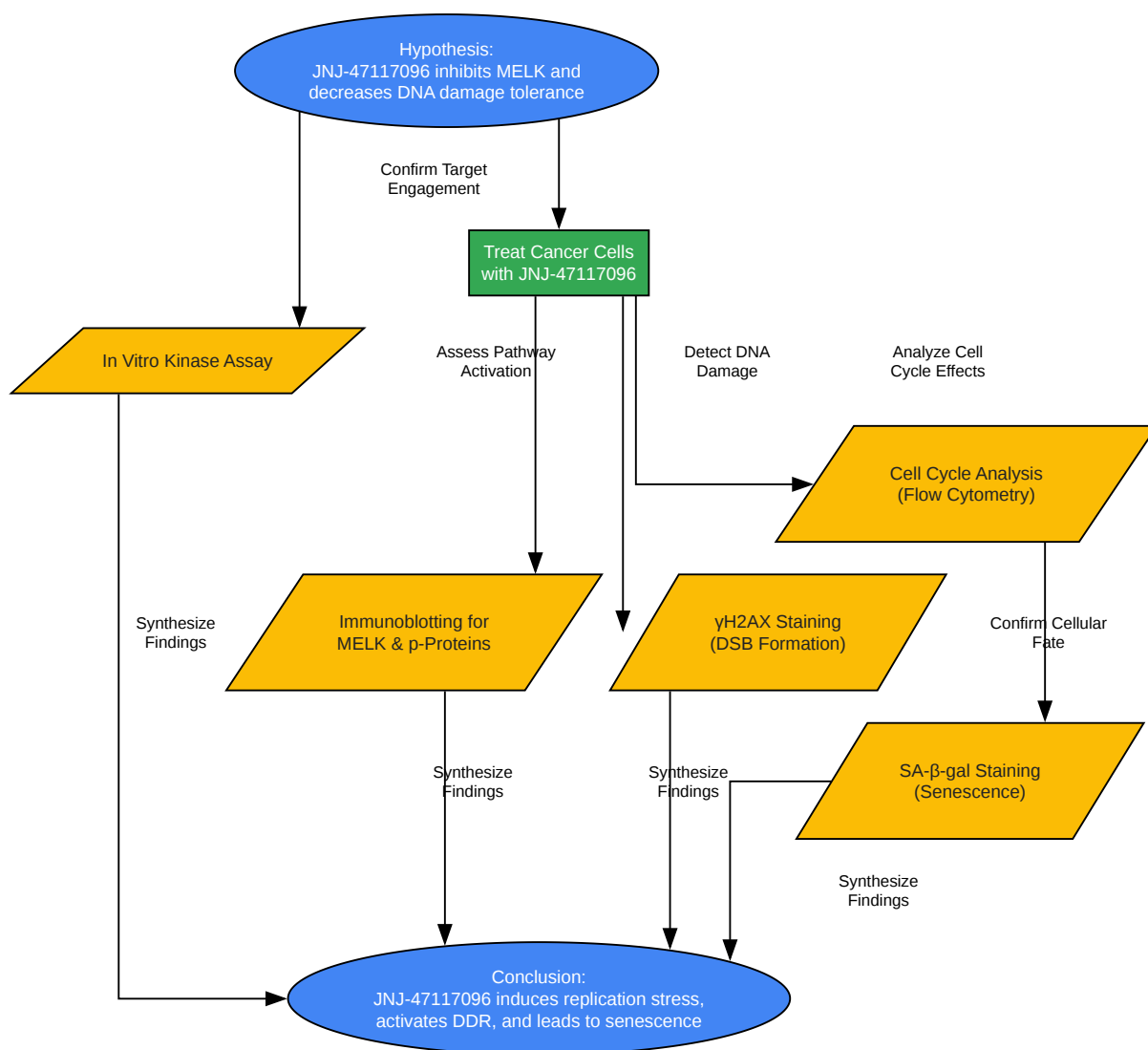
JNJ-47117096's primary role in the context of DNA damage is to lower the threshold for DNA damage tolerance in cancer cells.[2] Overexpressed MELK is believed to help cancer cells bypass the normal checkpoints that would be activated in response to replication stress, thereby allowing them to continue proliferating despite accumulating DNA damage. Inhibition of MELK by **JNJ-47117096** effectively removes this protective mechanism.

The key steps in the mechanism of action are as follows:

- **Inhibition and Degradation of MELK:** **JNJ-47117096** directly inhibits the kinase activity of MELK and also triggers its rapid, proteasome-dependent degradation.
- **Induction of Replication Stress:** The loss of MELK function leads to the accumulation of stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1]
- **Activation of the ATM-mediated DNA Damage Response:** The presence of DSBs activates the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR pathway.[1]
- **Downstream Signaling Cascade:** Activated ATM initiates a signaling cascade that includes the phosphorylation of CHK2 and p53.[2]
- **Cell Cycle Arrest and Senescence:** The activation of p53 leads to a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21, which in turn promotes cell cycle arrest and induces a replicative senescence phenotype in cancer cells with a functional p53 pathway.[1]
- **Down-regulation of FOXM1 Target Genes:** **JNJ-47117096** treatment also results in the down-regulation of genes targeted by the transcription factor FOXM1, which are often involved in cell cycle progression.[1]

Signaling Pathway Diagram





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